molecular formula C26H19ClO B14434575 2-Chloro-4-(triphenylethenyl)phenol CAS No. 76119-73-8

2-Chloro-4-(triphenylethenyl)phenol

Cat. No.: B14434575
CAS No.: 76119-73-8
M. Wt: 382.9 g/mol
InChI Key: KDTHBQRAYXBTMB-UHFFFAOYSA-N
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Description

2-Chloro-4-(triphenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a triphenylethenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(triphenylethenyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with triphenylethylene under specific conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(triphenylethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(triphenylethenyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(triphenylethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The triphenylethenyl group may interact with hydrophobic pockets within proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Similar structure but lacks the triphenylethenyl group.

    2,4-Dichlorophenol: Contains an additional chlorine atom.

    Triphenylethylene: Lacks the phenol group.

Uniqueness

2-Chloro-4-(triphenylethenyl)phenol is unique due to the combination of the phenol and triphenylethenyl groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

CAS No.

76119-73-8

Molecular Formula

C26H19ClO

Molecular Weight

382.9 g/mol

IUPAC Name

2-chloro-4-(1,2,2-triphenylethenyl)phenol

InChI

InChI=1S/C26H19ClO/c27-23-18-22(16-17-24(23)28)26(21-14-8-3-9-15-21)25(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-18,28H

InChI Key

KDTHBQRAYXBTMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)Cl)C4=CC=CC=C4

Origin of Product

United States

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